Phenanthrene, 3-bromo-10-methyl-
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. researchgate.netfrontiersin.org They are ubiquitous in the environment, originating from both natural sources like forest fires and volcanic eruptions, and anthropogenic activities such as the incomplete combustion of fossil fuels and industrial processes. researchgate.netnih.gov The scientific community has a profound interest in PAHs due to their persistence in the environment and their potential biological effects. frontiersin.orgtandfonline.com Research in this area encompasses their detection, remediation, and the study of their chemical and physical properties. frontiersin.org Substituted PAHs, including halogenated and alkylated phenanthrenes, are of particular interest as the addition of functional groups can significantly alter their chemical behavior and potential applications.
Significance of Phenanthrene (B1679779) and its Derivatives in Advanced Organic Chemistry
Phenanthrene and its derivatives are of considerable importance in advanced organic chemistry for several reasons. The phenanthrene nucleus is a core structure in various natural products, including steroids, bile acids, and certain alkaloids like morphine. slideshare.netresearchgate.net This makes it a crucial starting point for the synthesis of medicinally important compounds. nih.govnih.gov
The reactivity of the phenanthrene ring system, particularly at the 9 and 10 positions, allows for a variety of chemical transformations, leading to a wide range of derivatives. wikipedia.orgyoutube.com These derivatives are utilized in the development of materials with specific electronic and photophysical properties, such as dyes and fluorescent probes. algoreducation.com The planar structure of phenanthrene also allows it to intercalate with DNA, a property that is being explored in the design of potential anticancer agents. nih.gov
Rationale for Academic Investigation of Halogenated and Alkylated Phenanthrenes
The academic investigation into halogenated and alkylated phenanthrenes is driven by the desire to understand how these substitutions influence the parent molecule's properties and to create novel compounds with tailored functionalities.
Halogenation , the introduction of a halogen atom such as bromine, can significantly impact a molecule's electronic properties, reactivity, and biological activity. nih.gov Brominated phenanthrenes, for instance, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form more complex molecules. nih.gov The position of the halogen on the phenanthrene ring is crucial in determining its reactivity and the properties of the resulting derivatives. nih.gov Research in this area explores the synthesis of these compounds and their potential applications in medicinal chemistry and materials science. acs.org
Alkylation , the addition of an alkyl group like a methyl group, also modifies the properties of the phenanthrene core. Alkyl substitution can affect the molecule's solubility, steric hindrance, and electronic nature. nih.gov Studies on alkylated phenanthrenes have investigated their metabolic pathways and biological effects, revealing that the position and size of the alkyl group can influence their properties. nih.gov For example, some methylated phenanthrenes have shown different levels of biological activity compared to the parent phenanthrene. cabidigitallibrary.org The investigation of these compounds contributes to a deeper understanding of structure-activity relationships within the PAH family. nih.gov
While specific research on 3-bromo-10-methyl-phenanthrene is not extensively documented in publicly available literature, its structure suggests it would be a valuable compound for study. The presence of both a bromo and a methyl group on the phenanthrene skeleton offers opportunities for diverse chemical modifications, making it a potentially useful building block in the synthesis of more complex organic molecules for various research applications.
Structure
3D Structure
Properties
CAS No. |
61690-49-1 |
|---|---|
Molecular Formula |
C15H11Br |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-10-methylphenanthrene |
InChI |
InChI=1S/C15H11Br/c1-10-8-11-4-2-3-5-14(11)15-9-12(16)6-7-13(10)15/h2-9H,1H3 |
InChI Key |
ANBHJMUZKMYWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Bromo 10 Methylphenanthrene
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including phenanthrene (B1679779) and its derivatives. wikipedia.org The introduction of substituents onto the phenanthrene rings significantly influences both the rate of reaction and the position of subsequent electrophilic attack.
The regioselectivity of electrophilic aromatic substitution on 3-bromo-10-methylphenanthrene is determined by the combined directing effects of the bromine and methyl groups. The methyl group (-CH₃) at the 10-position is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene (B151609). It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. This is due to the electron-donating inductive effect and hyperconjugation of the alkyl group, which stabilize the carbocation intermediate (the arenium ion) formed during the reaction. youtube.comkhanacademy.org
Conversely, the bromine atom at the 3-position is a deactivating group, making the ring less reactive towards electrophiles than benzene. libretexts.org This is due to its electron-withdrawing inductive effect. However, like the methyl group, bromine is also an ortho, para-director because its lone pairs of electrons can be donated to the aromatic ring through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions. reddit.comyoutube.com
In 3-bromo-10-methylphenanthrene, the interplay of these effects determines the preferred sites of electrophilic attack. The activating methyl group has a stronger influence than the deactivating bromo group in directing the substitution. The positions on the phenanthrene ring are numbered, and the directing effects of the substituents are considered for the available positions. The most activated positions will be those that are ortho or para to the methyl group and not significantly deactivated by the bromo group.
| Substituent | Position | Electronic Effect | Directing Effect | Influence on Reactivity |
|---|---|---|---|---|
| -CH₃ (Methyl) | 10 | Electron-donating (Inductive and Hyperconjugation) | Ortho, Para-directing | Activating |
| -Br (Bromo) | 3 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing | Deactivating |
Polycyclic aromatic hydrocarbons like phenanthrene are generally more reactive than benzene in electrophilic substitution reactions. vpscience.org The presence of substituents on the phenanthrene ring further modifies this reactivity. The methyl group at the 10-position is an activating group and therefore increases the rate of EAS relative to unsubstituted phenanthrene. In contrast, the bromine at the 3-position is a deactivating group, which decreases the reaction rate.
| Compound | Relative Reactivity (Predicted) | Reasoning |
|---|---|---|
| 10-Methylphenanthrene | Most Reactive | Activating methyl group enhances reactivity. |
| Phenanthrene | Moderately Reactive | Baseline reactivity for comparison. |
| 3-Bromo-10-methylphenanthrene | Slightly Less Reactive than Phenanthrene | Activating methyl group is counteracted by the deactivating bromo group. |
| Bromophenanthrene | Least Reactive | Deactivating bromo group reduces reactivity. |
Radical Reaction Pathways and Their Influence on Reaction Outcomes
In addition to ionic reactions like EAS, 3-bromo-10-methylphenanthrene can also undergo reactions involving radical intermediates. These pathways can be initiated by light, heat, or radical initiators and can lead to a different set of products than those observed in electrophilic reactions.
The methyl group of 3-bromo-10-methylphenanthrene is susceptible to hydrogen abstraction by radicals. wikipedia.org This process, known as hydrogen atom transfer (HAT), results in the formation of a benzylic-type radical. nih.govnih.gov This radical is stabilized by resonance, with the unpaired electron being delocalized over the adjacent phenanthrene ring system. The stability of this radical intermediate makes the methyl group a likely site for radical reactions. Once formed, this radical can undergo a variety of subsequent reactions, including coupling with other radicals or oxidation.
The carbon-bromine bond in 3-bromo-10-methylphenanthrene can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by various methods, including photolysis, or through the use of transition metal catalysts or reducing agents. nih.govasiaresearchnews.comresearchgate.netnih.gov The resulting 10-methylphenanthren-3-yl radical is a highly reactive intermediate that can participate in a range of transformations. These can include intramolecular cyclization reactions if a suitable reaction partner is present elsewhere on the molecule, or intermolecular reactions such as addition to double bonds or arylation of other aromatic compounds. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgkhanacademy.org However, this reaction is generally difficult to achieve on simple aryl halides. For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org
In the case of 3-bromo-10-methylphenanthrene, the phenanthrene ring is not substituted with any strong electron-withdrawing groups. The methyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, under standard conditions, 3-bromo-10-methylphenanthrene is not expected to undergo nucleophilic aromatic substitution at the brominated position. Extremely harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles, might force a reaction, but such transformations are generally not synthetically useful due to low yields and lack of selectivity.
Transition Metal-Catalyzed Transformations Involving C-Br and C-H Bonds
The presence of both a carbon-bromine (C-Br) bond and various carbon-hydrogen (C-H) bonds on the phenanthrene skeleton makes 3-bromo-10-methylphenanthrene a versatile substrate for transition metal-catalyzed reactions. These reactions offer powerful tools for the further functionalization of the polycyclic aromatic hydrocarbon (PAH) core, enabling the construction of more complex molecular architectures. The C-Br bond is particularly susceptible to oxidative addition with low-valent transition metals, such as palladium(0), initiating a variety of cross-coupling reactions. Concurrently, the C-H bonds on the aromatic core can be targeted for functionalization through directed or non-directed C-H activation strategies, a field that has seen significant advancement.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine-Substituted Position
The bromine atom at the 3-position of 3-bromo-10-methylphenanthrene serves as a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Among the most widely utilized of these are the Suzuki-Miyaura and Sonogashira couplings, which are cornerstones of modern organic synthesis.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgnih.gov Aryl bromides are common and effective substrates for this transformation. nih.gov The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. Given this trend, the C-Br bond at the 3-position of 3-bromo-10-methylphenanthrene is expected to be readily susceptible to Suzuki coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. While specific examples for 3-bromo-10-methylphenanthrene are not prevalent in the reviewed literature, numerous studies on other bromo-substituted polycyclic aromatic hydrocarbons, such as bromo-naphthalenes, demonstrate the feasibility and utility of this approach for scaffold elaboration. nih.gov
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Similar to the Suzuki coupling, aryl bromides are effective coupling partners. nih.gov The reaction mechanism is thought to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne is deprotonated and forms a copper(I) acetylide, which then undergoes transmetalation to the palladium complex. Reductive elimination then affords the arylated alkyne. wikipedia.org The C-Br bond in 3-bromo-10-methylphenanthrene is thus a prime site for the introduction of acetylenic moieties, which are valuable for the synthesis of extended π-conjugated systems and as precursors for further transformations. The reaction can often be carried out under mild conditions, including at room temperature and in aqueous media, highlighting its versatility. wikipedia.orgpitt.edu
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Pd(0) catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | Mild conditions, high functional group tolerance, commercial availability of reagents. nih.govwikipedia.org |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Direct introduction of alkyne functionality, useful for extending π-systems. wikipedia.orgorganic-chemistry.org |
C-H Functionalization Adjacent to Methyl or Bromine Moieties
Direct C-H functionalization has emerged as a powerful strategy for molecular synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgacs.org The phenanthrene core possesses multiple C-H bonds that could potentially be activated. Research on the C-H functionalization of phenanthrene itself has shown a strong preference for reaction at the K-region (the 9- and 10-positions), which exhibits more double-bond character compared to the other bonds in the molecule. nih.govlibretexts.org
For 3-bromo-10-methylphenanthrene, the presence of a methyl group at the 10-position blocks one of the highly reactive K-region sites. The remaining C-H bond at the 9-position is therefore a prime candidate for direct functionalization. Palladium-catalyzed C-H arylation of phenanthrene has been shown to occur exclusively at the K-region. nih.gov It is therefore highly probable that C-H functionalization of 3-bromo-10-methylphenanthrene would proceed with high regioselectivity at the 9-position.
The directing-group assisted C-H activation is another powerful strategy, though it relies on the presence of a coordinating group to direct the metal catalyst to a specific C-H bond, typically in an ortho position. In the absence of such a directing group on the 3-bromo-10-methylphenanthrene scaffold, non-directed C-H functionalization at the electronically favored 9-position is the more likely pathway. The electronic effects of the bromine at the 3-position and the methyl group at the 10-position would also influence the reactivity of other C-H bonds on the aromatic rings, but functionalization at the 9-position is expected to dominate based on the inherent reactivity of the phenanthrene nucleus.
Photo-Reactivity and Photochemical Transformations
The synthesis of the phenanthrene core itself is often achieved through a photochemical reaction, specifically the photocyclization of stilbene derivatives, a transformation known as the Mallory reaction. wikipedia.orgnih.gov This reaction proceeds via the UV irradiation of a cis-stilbene, which undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. organicreactions.org This intermediate can then be oxidized to the aromatic phenanthrene. wikipedia.org The starting material for 3-bromo-10-methylphenanthrene would therefore be a suitably substituted stilbene, which upon irradiation, cyclizes and aromatizes to form the target molecule.
The general pathway for this photochemical transformation is as follows:
Photoisomerization : The more stable trans-stilbene is photochemically converted to the cis-stilbene. This step is reversible.
Photocyclization : The cis-stilbene, upon absorbing a photon, undergoes a conrotatory 6π-electrocyclization to form a trans-4a,4b-dihydrophenanthrene intermediate. wikipedia.org
Oxidation : In the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene intermediate is aromatized to the stable phenanthrene product. nih.govorganicreactions.org
Role of Bromine as a Blocking or Directing Group in Photocyclization Processes
In the context of the Mallory reaction for synthesizing substituted phenanthrenes, substituents can play a crucial role in directing the regiochemical outcome of the cyclization. When unsymmetrical stilbenes are used, photocyclization can potentially lead to a mixture of isomeric products. The bromine atom, in this context, can act as a "blocking group". nih.gov
If the stilbene precursor to 3-bromo-10-methylphenanthrene is designed such that one of the potential cyclization sites is occupied by a bromine atom, the reaction is forced to proceed in the alternative direction, leading to a single desired regioisomer. This strategy is particularly useful in the synthesis of complex polycyclic aromatic hydrocarbons and helicenes where controlling the regioselectivity of the ring-forming step is critical. The presence of the bromo-substituent ensures that the electrocyclization occurs in a predictable manner, enhancing the synthetic utility of the reaction. nih.gov
Oxidative and Reductive Transformation Pathways
The phenanthrene ring system, as a polycyclic aromatic hydrocarbon, is susceptible to both oxidative and reductive transformations, although it is more reactive than benzene. libretexts.org These reactions can modify the electronic properties and structure of the molecule.
Oxidative Pathways : The oxidation of PAHs can lead to the formation of various oxygenated derivatives such as quinones, phenols, and epoxides. researchgate.netpublichealthtoxicology.com For phenanthrene, oxidation often occurs at the 9- and 10-positions (the K-region) due to their high reactivity. For 3-bromo-10-methylphenanthrene, the 10-position is blocked by a methyl group. However, the 9-position remains a likely site for oxidative attack. Mild oxidation could potentially lead to the formation of a phenanthrenol, while stronger oxidation could result in the formation of a quinone, such as 3-bromo-10-methylphenanthrene-9,X-dione (where X is another position on the ring system, though the 9,10-dione is common for the parent phenanthrene). Oxidative degradation of the phenanthrene core under more vigorous conditions is also possible, leading to ring-opened products. mdpi.com Oxidative processes are relevant in the environmental fate of PAHs and in their metabolism, where enzymatic oxidation can lead to the formation of reactive intermediates. nih.gov
Reductive Pathways : The reduction of phenanthrene typically proceeds via catalytic hydrogenation or with dissolving metals. The initial reduction usually occurs at the 9,10-double bond to give 9,10-dihydrophenanthrene, as this bond has the most alkene-like character. researchgate.net Further reduction can lead to tetrahydrophenanthrene and eventually perhydrophenanthrene derivatives under forcing conditions. For 3-bromo-10-methylphenanthrene, catalytic hydrogenation would be expected to selectively reduce the 9,10-position to yield 3-bromo-10-methyl-9,10-dihydrophenanthrene. It is important to note that under certain catalytic hydrogenation conditions, the C-Br bond can also undergo hydrogenolysis (reductive cleavage). The choice of catalyst and reaction conditions would be critical to achieve selective reduction of the aromatic system while preserving the bromo substituent.
| Transformation Type | Reagents/Conditions | Expected Product Type | Notes |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., CrO₃, O₂) | Phenanthrenols, Quinones, Ring-opened products | Reaction is likely to occur at the reactive 9-position. |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd), Dissolving metals | 9,10-Dihydrophenanthrene derivatives | Potential for competitive C-Br bond hydrogenolysis. researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 1: Predicted ¹H NMR Data for 3-bromo-10-methylphenanthrene
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | 7.5 - 7.8 | d | J = 8.0 - 9.0 |
| H-2 | 7.6 - 7.9 | dd | J = 8.0 - 9.0, 1.5 - 2.0 |
| H-4 | 8.0 - 8.3 | d | J = 1.5 - 2.0 |
| H-5 | 8.6 - 8.9 | d | J = 8.0 - 9.0 |
| H-6 | 7.6 - 7.9 | t | J = 7.0 - 8.0 |
| H-7 | 7.5 - 7.8 | t | J = 7.0 - 8.0 |
| H-8 | 8.5 - 8.8 | d | J = 8.0 - 9.0 |
| H-9 | 7.9 - 8.2 | s | |
| CH₃ | 2.5 - 2.8 | s |
Note: This is a predicted data table based on general principles of ¹H NMR spectroscopy for substituted phenanthrenes. Actual experimental values may vary.
The ¹³C NMR spectrum is instrumental in identifying all the unique carbon atoms in a molecule. For 3-bromo-1,9-dimethoxyphenanthrene, the carbon signals were assigned with the aid of two-dimensional NMR techniques. acgpubs.org Although specific ¹³C NMR data for 3-bromo-10-methylphenanthrene is not available, the expected chemical shifts can be estimated based on the effects of the bromo and methyl substituents on the phenanthrene (B1679779) skeleton. The carbon atom attached to the bromine (C-3) would be expected to have a chemical shift in the range of 115-125 ppm, while the carbon bearing the methyl group (C-10) would be shifted downfield. The methyl carbon itself would appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Data for 3-bromo-10-methylphenanthrene
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~127 |
| C-2 | ~128 |
| C-3 | ~122 |
| C-4 | ~130 |
| C-4a | ~131 |
| C-4b | ~129 |
| C-5 | ~126 |
| C-6 | ~127 |
| C-7 | ~127 |
| C-8 | ~123 |
| C-8a | ~132 |
| C-9 | ~125 |
| C-10 | ~130 |
| C-10a | ~128 |
| CH₃ | ~20 |
Note: This is a predicted data table based on general principles of ¹³C NMR spectroscopy for substituted phenanthrenes. Actual experimental values may vary.
Two-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like substituted phenanthrenes. acgpubs.org
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton network within each aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range correlations between protons and carbons, which would be essential in confirming the positions of the bromo and methyl substituents by observing correlations from the methyl protons to C-10, C-9, and C-1, and from protons H-2 and H-4 to the bromine-bearing carbon C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which could help to confirm the spatial proximity of the methyl group to adjacent protons.
HETCOR (Heteronuclear Correlation) or its more modern equivalent, HSQC (Heteronuclear Single Quantum Coherence), directly correlates each proton to the carbon it is attached to, simplifying the assignment of the carbon spectrum.
The combination of these 2D NMR experiments provides a comprehensive and definitive assignment of the entire molecular structure. acgpubs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-bromo-10-methylphenanthrene (C₁₅H₁₁Br), the presence of the bromine atom is a key feature in its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (the M+ and M+2 peaks). youtube.com HRMS would be able to distinguish the exact masses of the molecular ions containing each bromine isotope, allowing for the unambiguous confirmation of the elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 3-bromo-10-methylphenanthrene, the IR spectrum would be dominated by absorptions characteristic of the aromatic system and the methyl group.
Table 3: Characteristic IR Absorption Bands for 3-bromo-10-methylphenanthrene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic |
| 2950-2850 | C-H stretching | Methyl (CH₃) |
| 1600-1450 | C=C stretching | Aromatic ring |
| ~1380 | C-H bending | Methyl (CH₃) |
| 1100-1000 | C-Br stretching | Aryl bromide |
| 900-675 | C-H out-of-plane bending | Aromatic (substitution pattern) |
The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic skeleton are found in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration for an aryl bromide typically appears in the 1100-1000 cm⁻¹ range. docbrown.info The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Aromatic compounds like phenanthrene exhibit characteristic absorption bands in the UV region due to π → π* transitions of the conjugated system. shu.ac.ukscribd.com The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
For 3-bromo-10-methylphenanthrene, the UV-Vis spectrum is expected to show multiple absorption bands characteristic of the phenanthrene chromophore. The substitution with a bromine atom and a methyl group can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to unsubstituted phenanthrene. The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially leading to a red shift (bathochromic shift) of the absorption bands.
Table 4: Expected UV-Vis Absorption Data for 3-bromo-10-methylphenanthrene
| Absorption Band | Wavelength Range (nm) | Electronic Transition |
| Band I | ~350-400 | π → π |
| Band II | ~280-320 | π → π |
| Band III | ~240-270 | π → π* |
Note: This is a predicted data table based on the general UV-Vis absorption characteristics of substituted phenanthrenes. Actual experimental values may vary depending on the solvent used.
X-ray Crystallography for Solid-State Molecular Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that, to date, the specific single-crystal X-ray structure of 3-bromo-10-methylphenanthrene has not been reported. Consequently, detailed experimental data on its solid-state molecular structure, including unit cell parameters, space group, and precise bond lengths and angles, are not available in the public domain.
While crystallographic data for related phenanthrene derivatives, such as 3,6-dibromophenanthrene, have been published, these findings cannot be directly extrapolated to 3-bromo-10-methylphenanthrene. nih.gov The substitution pattern of the bromine atom and the methyl group at the C3 and C10 positions, respectively, will uniquely influence the planarity of the aromatic system, the molecular packing in the crystal lattice, and the nature of any intermolecular interactions.
The determination of the crystal structure of 3-bromo-10-methylphenanthrene would require the synthesis of a high-purity single crystal suitable for X-ray diffraction analysis. Such an analysis would provide definitive insights into its three-dimensional geometry, including the torsion angles between the aromatic rings and the precise orientation of the bromo and methyl substituents. This empirical data is crucial for understanding its physical properties and for the rational design of new materials.
Without experimental crystallographic data, any discussion of the solid-state structure of 3-bromo-10-methylphenanthrene remains speculative and would rely on computational modeling.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is the method of choice for elucidating the electronic structure and properties of phenanthrene (B1679779) derivatives.
Molecular Geometry Optimization and Comprehensive Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 3-bromo-10-methylphenanthrene, this would be achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net The optimization of phenanthrene's geometry using such methods has shown excellent agreement with experimental data. researchgate.net The introduction of the bromo and methyl groups at the C3 and C10 positions, respectively, would induce slight distortions in the planarity of the phenanthrene backbone due to steric and electronic effects.
A comprehensive electronic structure analysis would follow the geometry optimization. This involves mapping the electron density distribution to understand the electronic nature of the molecule. Properties such as the dipole moment and the distribution of atomic charges (e.g., through Mulliken population analysis) would be calculated. researchgate.net The presence of the electronegative bromine atom would lead to a localized region of negative electrostatic potential, while the methyl group would act as a weak electron donor.
Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. frontiersin.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).
For 3-bromo-10-methylphenanthrene, the energies of the HOMO and LUMO would be calculated using DFT. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. frontiersin.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Studies on a wide range of PAHs have shown that the HOMO-LUMO gap is influenced by the size of the aromatic system and the nature of substituents. frontiersin.orgresearchgate.net For instance, electron-withdrawing groups can lower the LUMO energy, while electron-donating groups can raise the HOMO energy, both potentially reducing the gap.
Table 1: Illustrative Frontier Molecular Orbital Data for Phenanthrene (Note: This data is for the parent phenanthrene molecule and serves as a reference. Specific values for 3-bromo-10-methylphenanthrene would require dedicated calculations.)
| Parameter | Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -1.45 |
| HOMO-LUMO Gap | 4.53 |
| Source: Representative values from DFT calculations on phenanthrene. researchgate.net |
Computational Descriptors for Chemical Reactivity (e.g., Fukui Functions, Chemical Potential, Electronegativity)
To quantify chemical reactivity, several descriptors can be derived from DFT calculations. These "conceptual DFT" parameters provide a framework for predicting how a molecule will behave in a chemical reaction.
Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Global Hardness (η) : This measures the resistance to change in the electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.
Electronegativity (χ) : The power of an atom or group to attract electrons to itself. It is calculated as χ = -μ.
Fukui Functions (f(r)) : These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack. nih.gov For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f+) would highlight the atoms most susceptible to losing an electron. Conversely, for a nucleophilic attack (reaction with an electrophile), the f- function points to the atoms most likely to accept an electron. nih.govresearchgate.net For phenanthrene, electrophilic substitution reactions are known to preferentially occur at the 9- and 10-positions. wikipedia.orgnumberanalytics.com The substitution pattern in 3-bromo-10-methylphenanthrene would alter the reactivity landscape, and Fukui functions would be essential to predict the most reactive sites.
Table 2: Illustrative Global Reactivity Descriptors for Phenanthrene (Note: This data is for the parent phenanthrene molecule. Values for 3-bromo-10-methylphenanthrene would differ due to the substituents.)
| Descriptor | Formula | Illustrative Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.715 eV |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.265 eV |
| Electronegativity (χ) | -μ | 3.715 eV |
| Source: Calculated from the illustrative data in Table 1. |
Mechanistic Pathway Elucidation through Advanced Computational Modeling
Advanced computational modeling can be used to map out the step-by-step mechanism of chemical reactions involving 3-bromo-10-methylphenanthrene. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. sci-hub.sersc.org This allows for the determination of activation energies and reaction rates, providing a deeper understanding of why certain products are formed over others.
For example, computational studies on the formation of brominated PAHs have explored mechanistic pathways, such as those involving the hydrogen abstraction acetylene (B1199291) addition (HACA) mechanism. nih.gov Similarly, the mechanisms of functionalization reactions, like cross-coupling on brominated PAHs, have been investigated using DFT to understand the reaction sequence and energetics. nih.gov For 3-bromo-10-methylphenanthrene, one could computationally model its synthesis or its subsequent reactions, such as further electrophilic substitution or cross-coupling reactions at the bromine site.
Quantitative Structure-Activity Relationship (QSAR) Studies (focus on physicochemical or reactivity correlations, excluding biological aspects)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activity. slideshare.net While often used in drug design, QSAR can also be applied to correlate physicochemical properties or reactivity.
For a series of substituted phenanthrenes, including 3-bromo-10-methylphenanthrene, a QSAR model could be developed to predict properties like solubility, boiling point, or a specific reaction rate constant. The "descriptors" in this model would be computationally derived parameters such as the HOMO-LUMO gap, dipole moment, molecular volume, or surface area. nih.gov Such a model would allow for the prediction of properties for other, yet-to-be-synthesized phenanthrene derivatives, guiding the design of molecules with desired physicochemical characteristics.
Hirshfeld Surface Analysis and Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. rsc.org The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.
Influence of Bromine and Methyl Substituents on Phenanthrene Core Properties
Perturbation of Aromaticity and Electron Density Distribution within the Phenanthrene (B1679779) System
The introduction of a bromine atom and a methyl group onto the phenanthrene skeleton at positions 3 and 10, respectively, creates a complex interplay of electronic effects that modify the electron density distribution across the polycyclic aromatic system.
The bromine atom at the 3-position primarily exerts a strong -I (negative inductive) effect due to its high electronegativity. This effect withdraws electron density from the aromatic ring through the sigma (σ) bond, leading to a general deactivation of the ring system towards electrophilic attack compared to unsubstituted phenanthrene. However, bromine also possesses lone pairs of electrons in its p-orbitals, which can participate in the π-system of the phenanthrene core, leading to a +M (positive mesomeric or resonance) effect . This resonance effect donates electron density back into the ring, preferentially at the ortho and para positions relative to the substituent. In the case of 3-bromo-phenanthrene, this would increase electron density at positions 2, 4, and 10. While the inductive effect generally outweighs the resonance effect for halogens, the resonance contribution is crucial for directing incoming electrophiles.
Conversely, the methyl group at the 10-position is an electron-donating group. It exhibits a +I (positive inductive) effect , pushing electron density into the aromatic ring and thereby activating it. Furthermore, the methyl group can donate electron density through hyperconjugation , a stabilizing interaction that involves the overlap of the C-H σ-bonds with the aromatic π-system. Both effects increase the electron density of the phenanthrene core, particularly at the ortho and para positions relative to the methyl group.
The simultaneous presence of the electron-withdrawing bromine and the electron-donating methyl group results in a nuanced distribution of electron density. The activating effect of the methyl group at position 10 counteracts the deactivating inductive effect of the bromine at position 3. The electron density is expected to be highest at positions ortho and para to the activating methyl group and lowest near the electron-withdrawing bromine atom, except for the positions where bromine's +M effect is expressed. This push-pull electronic arrangement significantly perturbs the otherwise symmetric electron distribution of the parent phenanthrene molecule.
Steric Effects and Conformational Preferences Induced by Substituents
The planarity of the phenanthrene system can be distorted by the steric bulk of substituents, particularly when they are located in sterically crowded regions. numberanalytics.com In 3-bromo-10-methylphenanthrene, the substituents introduce notable steric considerations.
The methyl group at position 10 is located in the "bay region" of the phenanthrene molecule. This is a sterically hindered area due to its proximity to the hydrogen atom at position 9. This interaction can cause some out-of-plane distortion of the phenanthrene skeleton to relieve the strain. rsc.org The presence of bulky substituents in such regions can hinder the ability of the molecule to maintain a perfectly planar conformation, which in turn can affect its stability and electronic properties. numberanalytics.com
The combination of these two substituents can influence the molecule's conformational flexibility. While the core phenanthrene structure is rigid, the substituents can create preferential orientations or lead to a slightly twisted, non-planar ground state conformation. rsc.org Studies on substituted polycyclic aromatic hydrocarbons (PAHs) have shown that such steric hindrance can reduce conformational flexibility, leading to increased strain and altered physical properties. numberanalytics.com The specific conformation adopted by 3-bromo-10-methylphenanthrene would be a balance between the electronic stabilization gained from a planar π-system and the steric relief achieved through distortion.
Impact on Regioselectivity and Reaction Pathways in Chemical Transformations
The electronic and steric properties of the bromine and methyl substituents are critical in dictating the regioselectivity of subsequent chemical reactions, particularly electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The outcome of such reactions is determined by the ability of the substituted phenanthrene ring to stabilize the intermediate carbocation (the arenium ion or Wheland intermediate). numberanalytics.comnumberanalytics.com
Activating and Directing Effects : The methyl group at C-10 is an activating group and an ortho, para-director. It will therefore direct incoming electrophiles to positions 9 (ortho) and other positions that are electronically favorable. The bromine atom at C-3 is a deactivating group but is also an ortho, para-director due to its +M effect. libretexts.org It directs incoming electrophiles to positions 2 and 4.
Combined Influence : In 3-bromo-10-methylphenanthrene, the directing effects of both groups must be considered. The most favored positions for electrophilic attack will be those that are activated by both substituents or strongly activated by one and not strongly deactivated by the other. The 9-position is particularly reactive in phenanthrene itself and is further activated by the adjacent methyl group at C-10. youtube.com Therefore, position 9 is a highly likely site for electrophilic attack. Position 4 is activated by the resonance effect of the bromine atom and is not sterically hindered, making it another potential reaction site.
Steric Hindrance : Steric effects can also play a decisive role. numberanalytics.com The approach of a bulky electrophile to a position adjacent to an existing substituent may be hindered. numberanalytics.com For example, attack at position 2 might be sterically hindered by the bromine at position 3. Similarly, the bay-region methyl group at C-10 could sterically influence reactions at nearby sites.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-bromo-10-methylphenanthrene
| Position | Influence of -CH₃ at C-10 (Activating) | Influence of -Br at C-3 (Deactivating) | Combined Effect | Predicted Reactivity |
| 9 | Ortho (Activating) | - | Strong Activation | High |
| 4 | - | Para (Directing) | Moderate Activation | Medium |
| 2 | - | Ortho (Directing) | Moderate Activation (Steric Hindrance) | Low-Medium |
| Other | Varies | Varies | Generally Lower Activation | Low |
Modulation of Electronic and Optical Properties, including Absorption Characteristics and Fluorescence Behavior
The electronic perturbations caused by the bromine and methyl substituents also have a profound impact on the molecule's interaction with light, altering its absorption and fluorescence properties. The conformation of the molecule, influenced by steric effects, also plays a crucial role in its optical behavior. acs.org
The UV-Vis absorption spectrum of phenanthrene features characteristic bands arising from π-π* transitions. aatbio.com The introduction of substituents modifies these transitions.
Methyl Group (-CH₃) : As an auxochrome, the electron-donating methyl group typically causes a bathochromic shift (a shift to longer wavelengths, or red-shift) in the absorption bands. This is due to the raising of the energy level of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap.
Bromine Atom (-Br) : The bromine atom can also act as an auxochrome due to its lone pairs, which can extend the conjugation of the π-system. This also tends to cause a bathochromic shift in the absorption spectrum.
The combined effect of both the methyl and bromine groups in 3-bromo-10-methylphenanthrene is expected to be a noticeable red-shift in the absorption maxima compared to unsubstituted phenanthrene. The intensity of the absorption bands (molar absorptivity) may also be affected.
Table 2: Comparison of Spectroscopic Properties
| Compound | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Key Observations |
| Phenanthrene | ~251, 275, 292 nm aatbio.com | ~347, 365 nm aatbio.com | Parent compound for reference. |
| Substituted Phenanthrenes | Generally red-shifted compared to phenanthrene. researchgate.net | Generally red-shifted. | The extent of the shift depends on the nature and position of the substituent. Electron-donating and halogen groups typically induce bathochromic shifts. |
| 3-bromo-10-methylphenanthrene | Expected red-shift | Expected red-shift | The combination of an electron-donating group (-CH₃) and a halogen (-Br) is predicted to shift absorption and emission to longer wavelengths. |
Research Gaps and Future Directions in 3 Bromo 10 Methylphenanthrene Studies
Development of Highly Regio- and Chemoselective Synthetic Routes for Complex Substituted Phenanthrenes
A significant hurdle in the study of 3-bromo-10-methylphenanthrene is the lack of established, high-yielding synthetic protocols that can precisely control the placement of the bromo and methyl substituents. Traditional methods for phenanthrene (B1679779) synthesis, such as the Haworth and Pschorr reactions, offer pathways to the core structure but often require modification for the synthesis of specifically substituted derivatives. spcmc.ac.inthieme.debrainly.inwikipedia.orgacs.orgyoutube.comcsjmu.ac.inacs.orgyoutube.com
Future research must focus on developing robust and regioselective synthetic strategies. One promising avenue is the late-stage functionalization of a pre-formed phenanthrene core. For instance, the regioselective bromination of 10-methylphenanthrene or the regioselective methylation of 3-bromophenanthrene (B1266452) could be explored. However, controlling the regioselectivity of electrophilic aromatic substitution on the phenanthrene nucleus can be challenging due to the multiple available positions. mdpi.comchemistryviews.org Therefore, the development of novel catalyst systems that can direct these substitutions to the desired positions is a critical research gap. researchgate.netnih.gov
An alternative approach involves the construction of the substituted phenanthrene skeleton from appropriately functionalized precursors. This could involve modern cross-coupling methodologies to assemble the biaryl precursor to the phenanthrene. The table below outlines potential synthetic strategies that warrant further investigation.
Table 1: Potential Synthetic Strategies for 3-Bromo-10-Methylphenanthrene
| Synthetic Approach | Description | Potential Challenges | Key Research Directions |
| Late-Stage Functionalization | Introduction of bromo and methyl groups onto a pre-existing phenanthrene scaffold. | Controlling regioselectivity in electrophilic substitution reactions. | Development of novel directing groups and catalysts for site-selective C-H activation and halogenation. |
| Convergent Synthesis | Assembly of the phenanthrene ring from smaller, pre-functionalized building blocks. | Synthesis of appropriately substituted precursors. | Exploration of modified Haworth and Pschorr syntheses using substituted starting materials. |
| Catalytic Annulation | Construction of the phenanthrene ring system through transition metal-catalyzed cyclization reactions. | Availability of suitable starting materials and optimization of reaction conditions. | Investigation of palladium- or copper-catalyzed annulation strategies. |
Exploration of Novel Reactivity Patterns and Advanced Catalytic Transformations
The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group in 3-bromo-10-methylphenanthrene is expected to give rise to unique reactivity patterns that are yet to be explored. The bromine atom serves as a versatile handle for a variety of catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of functional groups at the 3-position. nih.govresearchgate.netyoutube.com The methyl group, on the other hand, can be a site for C-H activation, allowing for further functionalization at the 10-position. rsc.orgmdpi.comnih.govrsc.org
A key area for future research is the systematic investigation of these transformations to understand the influence of the substituent pattern on reactivity and to unlock new synthetic pathways to complex phenanthrene derivatives. Biocatalytic oxidative cross-coupling reactions also present a novel and environmentally friendly approach for creating biaryl linkages, and their applicability to brominated phenanthrenes should be investigated. nih.gov
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization
To fully understand and optimize the synthesis and subsequent transformations of 3-bromo-10-methylphenanthrene, the use of advanced in situ spectroscopic techniques is paramount. Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the presence of byproducts. nih.govresearchgate.netnih.govresearchgate.netclairet.co.uknih.govcapes.gov.brresearchgate.net
Future studies should employ these techniques to monitor the progress of the proposed synthetic routes. For example, in situ FTIR could track the disappearance of starting materials and the appearance of product peaks, while in situ NMR could provide detailed structural information about transient intermediates. This data will be invaluable for optimizing reaction conditions and for elucidating complex reaction mechanisms. rsc.org
Comprehensive Multiscale Computational Modeling of Complex Reaction Mechanisms and Phenomena
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool to complement experimental studies. DFT calculations can provide insights into the electronic structure, reaction energetics, and transition states of reactions involving 3-bromo-10-methylphenanthrene. nih.govacs.orgmdpi.comresearchgate.netrsc.org
Future research should leverage computational modeling to:
Predict the regioselectivity of electrophilic substitution reactions on the 3-bromo-10-methylphenanthrene scaffold.
Elucidate the mechanisms of novel catalytic transformations.
Understand the photophysical properties of this compound and its derivatives for potential applications in materials science.
A comprehensive computational study would not only rationalize experimental observations but also guide the design of new experiments and the development of more efficient synthetic strategies.
Investigation of Academic and Research Applications in Advanced Materials Science, particularly Organic Electronics
Phenanthrene-based materials have shown significant promise in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.orgrsc.orgresearchgate.net The introduction of bromo and methyl substituents onto the phenanthrene core can significantly influence the material's electronic properties, such as its HOMO/LUMO levels, charge carrier mobility, and solid-state packing. acs.org
The bromine atom in 3-bromo-10-methylphenanthrene can be used as a synthetic handle to introduce other functional groups, allowing for the fine-tuning of its electronic and photophysical properties. The methyl group can enhance solubility and influence molecular packing. Therefore, 3-bromo-10-methylphenanthrene and its derivatives are attractive candidates for the development of new organic semiconductors. researchgate.net
Future research should focus on the synthesis of a library of derivatives from 3-bromo-10-methylphenanthrene and the characterization of their properties for applications in organic electronics. The table below summarizes key properties of phenanthrene-based organic semiconductors that can be tuned through functionalization.
Table 2: Tunable Properties of Phenanthrene-Based Organic Semiconductors
| Property | Influence of Functionalization | Potential Application |
| HOMO/LUMO Energy Levels | Introduction of electron-donating or -withdrawing groups can tune the band gap. | Optimization of charge injection and transport in OLEDs and OFETs. |
| Charge Carrier Mobility | Modification of intermolecular interactions and solid-state packing. | Development of high-performance OFETs. |
| Photoluminescence Quantum Yield | Alteration of excited state deactivation pathways. | Creation of efficient emitters for OLEDs. |
| Solubility and Processability | Introduction of alkyl chains or other solubilizing groups. | Facilitation of solution-based device fabrication. |
Q & A
Q. What are the recommended synthetic routes for 3-bromo-10-methyl-phenanthrene, and how do reaction conditions influence isomer formation?
- Methodological Answer : Synthesis typically involves bromination of 10-methyl-phenanthrene. Friedel-Crafts alkylation can introduce the methyl group at position 10 using methyl chloride/AlCl₃. Subsequent bromination at position 3 requires careful control of electrophilic substitution conditions (e.g., Br₂ in FeBr₃) to avoid competing positions. Isomer formation (e.g., 1- or 4-bromo derivatives) can arise due to steric effects or electronic directing groups. Purity is verified via HPLC or GC-MS. Selectivity challenges are documented in brominated phenanthrene analogs, where meta-directing substituents influence regiochemistry .
Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-10-methyl-phenanthrene, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Downfield shifts for protons near bromine (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- ¹³C NMR : Distinct signals for C-Br (~105–115 ppm) and C-CH₃ (~20–25 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 286 (C₁₅H₁₁Br), with fragmentation patterns showing loss of Br (Δ m/z 79/81) or CH₃ (Δ m/z 15).
- IR : C-Br stretch ~500–600 cm⁻¹ and C-H stretches for aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) bonds.
GC retention indices (e.g., Kovats) for related compounds are available in NIST databases for cross-validation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the biodegradation of 3-bromo-10-methyl-phenanthrene in contaminated soils, and what factors are critical?
- Methodological Answer : RSM (e.g., Box-Behnken or Central Composite Design) identifies optimal biodegradation conditions by testing interactive variables:
Q. What are the challenges in resolving contradictory data on the toxicity and environmental persistence of brominated phenanthrenes like 3-bromo-10-methyl-phenanthrene?
- Methodological Answer : Discrepancies arise from:
- Bioavailability : Free concentration in assays varies with organic matter and surfactant use .
- Test Systems : In vitro models (e.g., liver microsomes) may overestimate persistence compared to soil microbial communities .
- Analytical Limits : Co-eluting isomers in GC/MS complicate quantification. Use orthogonal methods (e.g., HPLC-UV/HRMS) for validation .
Q. How do microbial consortia selectively degrade 3-bromo-10-methyl-phenanthrene compared to other PAHs, and what genomic markers indicate this specificity?
- Methodological Answer : Enriched consortia (e.g., Bacillus brevis) degrade brominated PAHs via meta-cleavage pathways. Key markers include:
- PAH-RHDα genes : Encode ring-hydroxylating dioxygenases targeting phenanthrene derivatives.
- Bph genes : Mediate debromination (e.g., bphC for extradiol cleavage).
Metagenomic profiling (e.g., GeoChip) reveals upregulated genes in phenanthrene-spiked soils, correlating with 60% degradation in 21 days .
Q. What computational approaches predict the electronic effects of the bromo and methyl substituents on the reactivity of 3-bromo-10-methyl-phenanthrene?
- Methodological Answer : Density Functional Theory (DFT) calculations assess:
- Electron Density : Bromine’s electron-withdrawing effect reduces aromaticity at position 3, while methyl enhances electron density at position 10.
- Reactivity : Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack sites.
Molecular dynamics simulations show steric hindrance from methyl groups slows bromine substitution in electrophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
